Tocinoic acid

Vue d'ensemble

Description

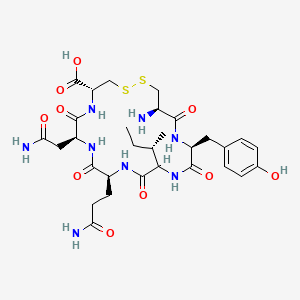

Tocinoic acid, also known as [Ile3]-Pressinoic acid, is a synthetic compound with the molecular formula C30H44N8O10S2 and a molecular weight of 740.85 g/mol . It is an oxytocin receptor antagonist and is used in various scientific studies to understand the effects of oxytocin and other related compounds .

Méthodes De Préparation

The synthesis of tocinoic acid involves a multistep reaction. One of the methods includes the following steps :

Starting Materials: Alanine, 3-(benzylthio)-N-[N2-[N2-[N-[N-[3-(benzylthio)-N-carboxy-L-alanyl]-L-tyrosyl]-L-isoleucyl]-L-glutaminyl]-L-asparaginyl]-, N-benzyl p-nitrobenzyl ester.

Reaction Conditions:

Analyse Des Réactions Chimiques

Tocinoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bridges, which are crucial for its biological activity.

Reduction: Reduction reactions can break these disulfide bridges, altering the compound’s structure and function.

Common reagents used in these reactions include sodium, aqueous ammonia, potassium ferricyanide, and acetic acid . The major products formed from these reactions include various oxidized and reduced forms of this compound, which have different biological activities .

Applications De Recherche Scientifique

Tocinoic acid has several scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of disulfide bridges in peptides and proteins.

Biology: The compound is used to study the effects of oxytocin and 5-HT1A receptors on prosocial behaviors.

Industry: The compound is used in the development of new pharmaceuticals targeting oxytocin receptors.

Mécanisme D'action

Tocinoic acid exerts its effects by acting as an oxytocin receptor antagonist . It binds to the oxytocin receptor, inhibiting the release of melanocyte-stimulating hormones from the rat pituitary in vitro . This interaction affects various molecular targets and pathways involved in social behaviors and hormonal regulation .

Comparaison Avec Des Composés Similaires

Tocinoic acid is unique due to its specific structure and function as an oxytocin receptor antagonist. Similar compounds include:

Oxytocin: A hormone that plays a role in social bonding and reproductive behaviors.

Vasopressin: A hormone involved in water retention and blood pressure regulation.

Deaminothis compound: A derivative of this compound synthesized by similar methods.

Compared to these compounds, this compound has a distinct structure that allows it to specifically inhibit oxytocin receptors, making it a valuable tool in scientific research .

Activité Biologique

Tocinoic acid, a cyclic peptide derived from the amino acid sequence of oxytocin, has garnered attention for its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and implications for drug development.

The biological activity of this compound is primarily mediated through its interactions with thiol-disulfide systems in cells. Research indicates that this compound can undergo thiol-disulfide interchange with glutathione (GSH), which plays a significant role in cellular redox balance and signaling pathways. This interchange can lead to the formation of mixed disulfides, influencing protein folding and activity .

Effects on Cellular Systems

- Redox Regulation : this compound affects the redox state within cells by modulating the balance between oxidized and reduced forms of glutathione. This regulation is essential for maintaining cellular homeostasis and protecting against oxidative stress .

- Cell Proliferation : Studies have shown that this compound can influence cell proliferation rates in various cell lines. For instance, it has been observed to enhance the proliferation of certain neuronal cells, suggesting potential applications in neuroregenerative therapies .

- Apoptosis Induction : this compound has also been implicated in apoptosis regulation. Its interactions with cellular signaling pathways can lead to the activation of pro-apoptotic factors, making it a candidate for cancer therapy research .

Table 1: Summary of Key Studies on this compound's Biological Activity

Implications for Drug Development

The unique properties of this compound position it as a promising candidate for therapeutic applications, particularly in fields such as oncology and neurobiology. Its ability to modulate redox states and influence cell signaling pathways opens avenues for developing drugs that target oxidative stress-related diseases.

Future Research Directions

Further investigation into the specific mechanisms by which this compound exerts its biological effects is warranted. Potential areas of exploration include:

- Mechanistic Studies : Detailed studies on how this compound interacts with specific cellular receptors or enzymes.

- Therapeutic Applications : Clinical trials to assess its efficacy in treating diseases associated with oxidative stress.

- Formulation Development : Research on optimal formulations for enhancing the stability and bioavailability of this compound.

Propriétés

IUPAC Name |

(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N8O10S2/c1-3-14(2)24-29(46)34-18(8-9-22(32)40)26(43)36-20(11-23(33)41)27(44)37-21(30(47)48)13-50-49-12-17(31)25(42)35-19(28(45)38-24)10-15-4-6-16(39)7-5-15/h4-7,14,17-21,24,39H,3,8-13,31H2,1-2H3,(H2,32,40)(H2,33,41)(H,34,46)(H,35,42)(H,36,43)(H,37,44)(H,38,45)(H,47,48)/t14-,17-,18-,19-,20-,21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRWUGOBSKHPTA-LYZHYIKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44N8O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955883 | |

| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34330-23-9 | |

| Record name | Tocinoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034330239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Amino-13-(butan-2-yl)-6,9,12,15,18-pentahydroxy-7-(2-hydroxy-2-iminoethyl)-10-(3-hydroxy-3-iminopropyl)-16-[(4-hydroxyphenyl)methyl]-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5,8,11,14,17-pentaene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.